molecular formula C25H23N3O6 B3312599 8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946321-53-5

8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3312599
CAS No.: 946321-53-5
M. Wt: 461.5 g/mol
InChI Key: CRQMPHIMCYVAJI-UHFFFAOYSA-N
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Description

8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide ( 946321-53-5) is a synthetic small molecule with a molecular formula of C25H23N3O6 and a molecular weight of 461.47 g/mol . This hybrid compound features a coumarin (2-oxo-2H-chromene) core linked to a pyridazine moiety, a structure of high interest in medicinal chemistry. The coumarin scaffold is renowned for its diverse biological and pharmacological properties, with derivatives exhibiting potent anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities . The strategic incorporation of the pyridazine ring further enhances its potential as a versatile scaffold for drug discovery. This compound is of particular value for researchers investigating metabolic dysfunctions and cancer. Coumarin derivatives have demonstrated significant potential as anti-austerity agents, capable of overcoming cancer cell tolerance to nutrient starvation, thereby providing a unique strategy for targeting solid tumors . Furthermore, structurally related 3-carboxamido-coumarins have shown exceptional promise as potent and selective enzyme inhibitors. One notable example is a similar coumarin-carboxamide that exhibited incredibly selective MAO-B inhibition with an IC50 value of 0.0014 µM, suggesting potential applications in neurological condition research . Chromanone and chromone analogs, which are closely related to the coumarin core, are also recognized as privileged structures in the development of novel anticancer agents . Available with a purity of 90% or higher, this chemical is supplied for laboratory research applications . Its physical properties include a predicted density of 1.295±0.06 g/cm3 and a predicted boiling point of 805.7±65.0 °C . Researchers can utilize this compound as a key intermediate or as a reference standard in the synthesis and biological evaluation of new therapeutic leads. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-ethoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6/c1-3-32-21-6-4-5-17-15-19(25(30)34-23(17)21)24(29)26-13-14-33-22-12-11-20(27-28-22)16-7-9-18(31-2)10-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMPHIMCYVAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its complex structure, which includes a chromene core and a pyridazine moiety, suggests various avenues for therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H19N3O4
Molecular Weight 365.38 g/mol
CAS Number 946321-53-5

The presence of the ethoxy and methoxy groups may influence the compound's solubility and reactivity, potentially enhancing its biological activity.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with receptor sites could lead to altered signaling pathways, impacting cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds with chromene structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar chromene derivatives have shown promising results in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest.

Case Study: Chromene Derivatives

A study evaluated several chromene derivatives for their antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results demonstrated that certain derivatives led to a reduction in cell viability, suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

Compounds featuring chromene structures have also been noted for their anti-inflammatory properties. This activity is often attributed to their ability to inhibit nitric oxide production and modulate the expression of inflammatory mediators.

Research Findings

In vitro studies have shown that certain chromene derivatives significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents .

Summary of Research Findings

The following table summarizes key findings from various studies related to compounds structurally similar to this compound:

Study Focus Findings
Barilli et al. (2014)Antiproliferative effectsInduced significant cytotoxicity in HeLa cells via apoptosis pathways.
Chang et al. (2016)Metal complexes of quinoline derivativesHigh cytotoxicity against multiple cancer cell lines; induced caspase-dependent apoptosis.
Rigolino et al. (2017)Cu(II) complexesDisplayed cytostatic activity with IC50 values < 1 μM against various cancer cells.

Scientific Research Applications

Overview

8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 946321-53-5, is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure combines a chromene core with a pyridazine moiety, which may confer distinct biological activities.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds similar to this may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Effects : Some research indicates that this compound could possess antimicrobial properties against specific bacterial strains, warranting further exploration into its efficacy as an antibiotic.

Biological Studies

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions beneficial in treating metabolic disorders.
  • Receptor Binding Studies : Investigations into how this compound interacts with various receptors could unveil its potential as a modulator of signaling pathways relevant to disease states.

Case Studies and Research Findings

Several studies have explored the biological activity of chromene derivatives and their analogs:

  • In Vitro Studies : Research on similar compounds has demonstrated promising results regarding cytotoxic effects on cancer cell lines, highlighting the need for detailed mechanistic studies to understand the underlying pathways involved.
  • In Vivo Models : Animal studies are essential to assess pharmacokinetics and therapeutic efficacy, providing insights into the compound's potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure influence biological activity can guide future drug design efforts to optimize potency and selectivity.

Comparison with Similar Compounds

Key Observations:

Chromene Core Modifications: The target compound’s 8-ethoxy group contrasts with 952504-11-9’s 7-methoxy substitution, which may alter electronic distribution and target affinity .

Substituent Effects on Physicochemical Properties

  • Ethoxy vs.
  • Chlorophenyl vs. Methoxyphenyl : Chlorine substituents () increase molecular weight and hydrophobicity, whereas methoxy groups improve solubility and reduce toxicity .
  • Pyridazine vs. Oxazolidinone: Pyridazine’s nitrogen-rich structure may favor interactions with ATP-binding pockets in kinases, while oxazolidinones are associated with antibacterial activity .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of chromene-3-carboxamide derivatives with pyridazine intermediates. Key steps include:

  • Reaction Optimization : Use absolute ethanol as a solvent with catalytic piperidine for condensation reactions (e.g., reflux at 80–90°C for 3–6 hours) .
  • Purification : Precipitation via ice-water quenching followed by recrystallization from ethanol yields high-purity products .
  • Functional Group Protection : Protect methoxy and ethoxy groups during reactive steps to avoid undesired substitutions .

Basic: Which spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, focusing on aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) stretches .

Advanced: How to address discrepancies in biological activity data?

Methodological Answer:

  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific effects at high doses .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .

Advanced: What structural modifications enhance target specificity and reduce toxicity?

Methodological Answer:

  • Pyridazine Ring Substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-methoxyphenyl position to improve binding affinity to kinase targets .
  • Ethoxy Linker Optimization : Replace the ethylene glycol linker with PEG analogs to enhance solubility and reduce off-target interactions .
  • Toxicity Screening : Use zebrafish embryo models to assess acute toxicity early in development .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for powder handling .
  • Emergency Protocols : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Collect organic waste in sealed containers for incineration to avoid environmental contamination .

Advanced: How do solvent and temperature impact derivative synthesis?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require higher temperatures (100–120°C) for coupling reactions .
  • Temperature-Sensitive Steps : Maintain ≤60°C during amide bond formation to prevent racemization .
  • Yield-Purity Trade-off : Lower temperatures (e.g., 0–4°C) favor crystalline product formation but may reduce reaction rates .

Advanced: How to resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Authentication : Use STR profiling to confirm genetic stability of tested lines .
  • Microenvironment Mimicry : Test under hypoxic conditions (5% O2_2) to better replicate in vivo tumor environments .
  • Mechanistic Studies : Combine RNA sequencing and proteomics to identify off-target pathways in resistant cell lines .

Basic: What chromatographic methods ensure purity?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 min) and UV detection at 254 nm .
  • TLC Validation : Monitor reactions using silica plates with ethyl acetate/hexane (3:7) and iodine staining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide

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